1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of both pyrrolidine and azetidine rings, along with a pyridine sulfonyl group, contributes to its diverse chemical reactivity and biological interactions.
Preparation Methods
The synthesis of 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cycloaddition reaction involving suitable azetidine precursors.
Attachment of the Pyridin-3-ylsulfonyl Group: This step often involves sulfonylation reactions using pyridine derivatives and sulfonyl chlorides under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols.
Cycloaddition: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products .
Scientific Research Applications
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The azetidine and pyrrolidine rings contribute to the compound’s ability to fit into binding pockets of target proteins, affecting their function. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds to 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione include:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine-2,5-dione core but lack the azetidine and pyridin-3-ylsulfonyl groups.
Azetidine derivatives: Compounds with the azetidine ring but different substituents.
Sulfonyl pyridines: Compounds with the pyridin-3-ylsulfonyl group but different core structures.
The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-11-3-4-12(17)15(11)9-7-14(8-9)20(18,19)10-2-1-5-13-6-10/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZYRFLBEHUOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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